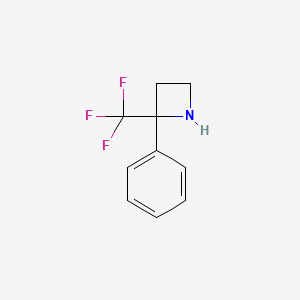

2-Phenyl-2-(trifluoromethyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-2-(trifluoromethyl)azetidine is a chemical compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to an azetidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(trifluoromethyl)azetidine typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions starting from appropriate precursors such as amino alcohols or amino ketones.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Ring-Opening Reactions via Azetidinium Intermediate

The CF₃ group stabilizes azetidinium intermediates, enabling regiospecific nucleophilic attack at the C4 position (less hindered carbon) under kinetic control .

Key Nucleophilic Ring-Opening Reactions

Mechanistic Notes :

-

Aziridinium vs. Azetidinium Activation : Unlike aziridines, which form aziridinium ions rapidly, 2-CF₃-azetidines require harsher conditions (e.g., alkyl iodides or prolonged heating) to generate azetidinium salts due to reduced nitrogen nucleophilicity .

-

Regioselectivity : Attack occurs exclusively at C4 due to steric hindrance at C3 and electronic deactivation by the CF₃ group .

Stability and Reactivity Under Acidic/ Basic Conditions

-

Acidic Media : Protonation enhances electrophilicity, facilitating ring opening (e.g., hydrolysis in 50% H₂SO₄ yields β-trifluoromethyl amides) .

-

Basic Media : Unprotonated azetidine remains inert toward nucleophiles like methoxide unless heated (e.g., 100°C in methanol yields 2,2-dimethoxyamine) .

Functionalization via Alkylation

-

Quaternization : Treatment with alkyl iodides (e.g., benzyl iodide) forms azetidinium salts, enabling subsequent nucleophilic substitution .

Comparative Reactivity with Analogues

| Feature | 2-CF₃-Azetidine | Non-Fluorinated Azetidine |

|---|---|---|

| Ring Strain | Moderate (four-membered) | Moderate |

| Nucleophilicity | Low (CF₃ electron withdrawal) | High |

| Activation Requirement | Azetidinium formation mandatory | Direct nucleophilic attack feasible |

| Regioselectivity | C4 only | Mixed (C3/C4) |

Challenges and Limitations

Applications De Recherche Scientifique

Synthetic Applications

The synthesis of 2-Phenyl-2-(trifluoromethyl)azetidine can be achieved through various methodologies, often involving the use of mesylates or other activated precursors. The compound is known for its utility in the generation of complex molecular architectures due to its inherent reactivity.

Key Synthetic Pathways

- Mesylate Route : The compound can be synthesized from corresponding mesylates with high yields, demonstrating the effectiveness of this method in producing fluorinated azetidines .

- Nucleophilic Substitution : It has been shown that the trifluoromethyl group enhances the electrophilicity of the azetidine ring, allowing for nucleophilic attacks that lead to further functionalization .

Biological Applications

The incorporation of the trifluoromethyl group into azetidine derivatives has significant implications for drug design. Compounds like this compound have been explored for their potential therapeutic effects, particularly in treating various diseases.

Case Studies

- Anticancer Activity : Research indicates that fluorinated heterocycles exhibit promising anticancer properties. The derivatives of this compound have been investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and disruption of cellular signaling pathways .

- Neuroprotective Effects : Studies have suggested that this compound may play a role in neuroprotection, potentially aiding in conditions such as Alzheimer's disease by modulating neuroinflammatory responses and improving synaptic function .

Material Science Applications

Beyond biological applications, this compound is also relevant in material science due to its unique physical properties.

Properties and Uses

- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are crucial in applications ranging from coatings to electronic devices .

- Catalytic Processes : It has been utilized as a ligand in various catalytic reactions, enhancing reaction rates and selectivity due to its electron-withdrawing trifluoromethyl group .

Mécanisme D'action

The mechanism by which 2-Phenyl-2-(trifluoromethyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes.

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)phenyl acetonitrile: Similar in structure but lacks the azetidine ring.

Phenol, 2-(trifluoromethyl)-: Contains a phenyl group and a trifluoromethyl group but lacks the azetidine ring.

Uniqueness: 2-Phenyl-2-(trifluoromethyl)azetidine is unique due to its combination of the azetidine ring with the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Phenyl-2-(trifluoromethyl)azetidine is a unique azetidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Azetidines, particularly those with trifluoromethyl substitutions, are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound this compound features a four-membered nitrogen-containing ring with a phenyl group and a trifluoromethyl group attached to the second carbon atom. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and biological interactions.

Antibacterial Activity

Research indicates that azetidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that various azetidine derivatives, including those similar to this compound, possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, several synthesized compounds demonstrated moderate to high antibacterial activity compared to standard antibiotics like Streptomycin .

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus | 1.56 | High |

| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one | E. coli | 3.25 | Moderate |

| This compound | S. aureus | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, azetidine derivatives have shown antifungal properties. Compounds similar to this compound were evaluated for their efficacy against fungal pathogens, demonstrating promising results in inhibiting growth .

Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives. For example, compounds exhibiting structural similarities to this compound were tested against various cancer cell lines, including human lung carcinoma (A549) and leukemia (MV4-11). Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | A549 | 10.14 | Moderate |

| Compound B | MV4-11 | 8.79 | High |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, some studies suggest that azetidines can inhibit enzymes such as phospholipase A2 (PLA2), which is involved in inflammatory processes and can be a target for anti-inflammatory therapies . Additionally, apoptosis induction in cancer cells has been linked to the activation of caspases, which are critical in programmed cell death pathways.

Case Studies

Several case studies have highlighted the potential of azetidine derivatives in therapeutic applications:

- Antibacterial Efficacy : A study synthesized multiple azetidine derivatives and tested their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of azetidines on human lung carcinoma cells. The study demonstrated that specific compounds could significantly reduce cell viability through apoptosis induction .

Propriétés

IUPAC Name |

2-phenyl-2-(trifluoromethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAMTDBYUYVDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.